![molecular formula C17H17ClO3 B5031541 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5031541.png)
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzaldehyde group substituted with a 4-chloro-3-methylphenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-3-methylphenol.
Ether Formation: The 4-chloro-3-methylphenol is reacted with ethylene oxide under basic conditions to form 2-(4-chloro-3-methylphenoxy)ethanol.
Aldehyde Formation: The 2-(4-chloro-3-methylphenoxy)ethanol is then reacted with 5-methylbenzaldehyde under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzoic acid.
Reduction: 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties.
Material Science: It can be used in the development of novel polymers and materials with specific properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring can also interact with hydrophobic pockets in biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)ethanol
- 4-chloro-3-methylphenol
- 2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzoic acid
Uniqueness
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde is unique due to the presence of both the aldehyde group and the 4-chloro-3-methylphenoxyethoxy substituent
Properties
IUPAC Name |
2-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-12-3-6-17(14(9-12)11-19)21-8-7-20-15-4-5-16(18)13(2)10-15/h3-6,9-11H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBUQRVAAXWVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=CC(=C(C=C2)Cl)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)
![N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B5031465.png)
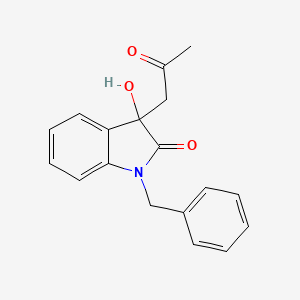

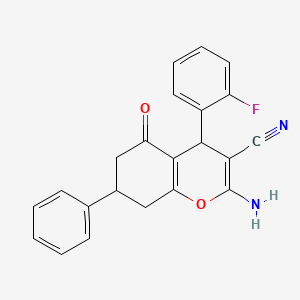
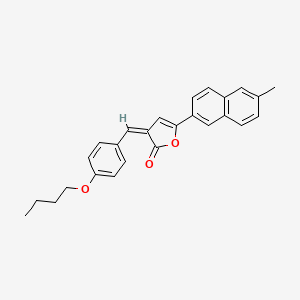
![N-[4-(2-fluorophenoxy)phenyl]-1-propionyl-4-piperidinecarboxamide](/img/structure/B5031497.png)
![5-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5031500.png)
![2-methyl-N-(2,2,2-trichloro-1-{[2-(trifluoromethyl)phenyl]amino}ethyl)propanamide](/img/structure/B5031514.png)
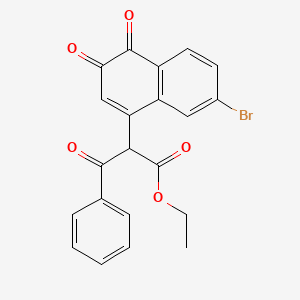
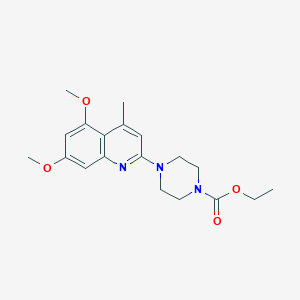

![5,5-Dimethyl-3-[(4-phenyl-1,3-thiazol-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B5031546.png)
![N-(3,4-DIMETHOXYPHENYL)-2-[N-(2,4-DIMETHOXYPHENYL)2-NITROBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B5031551.png)
